molecular formula C18H17NO5 B4437569 8-(2,5-DIMETHOXYPHENYL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE

8-(2,5-DIMETHOXYPHENYL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE

Cat. No.: B4437569
M. Wt: 327.3 g/mol
InChI Key: UMMCEYMWMCFGEI-UHFFFAOYSA-N
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Description

8-(2,5-DIMETHOXYPHENYL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE is a complex organic compound with a unique structure that includes a quinoline core fused with a dioxolo ring and substituted with a dimethoxyphenyl group

Properties

IUPAC Name

8-(2,5-dimethoxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-21-10-3-4-15(22-2)13(5-10)11-7-18(20)19-14-8-17-16(6-12(11)14)23-9-24-17/h3-6,8,11H,7,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMCEYMWMCFGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2CC(=O)NC3=CC4=C(C=C23)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,5-DIMETHOXYPHENYL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE typically involves multi-step organic reactions. One common approach is to start with a quinoline derivative, which undergoes a series of reactions including cyclization, oxidation, and substitution to introduce the dioxolo and dimethoxyphenyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

8-(2,5-DIMETHOXYPHENYL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The dimethoxyphenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents on the phenyl ring.

Scientific Research Applications

8-(2,5-DIMETHOXYPHENYL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(2,5-DIMETHOXYPHENYL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies using techniques like quantum chemical calculations and molecular docking can provide insights into these interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 8-(2,5-DIMETHOXYPHENYL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE stands out due to its specific substitution pattern and the presence of both dioxolo and dimethoxyphenyl groups. These structural features contribute to its unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-(2,5-DIMETHOXYPHENYL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE
Reactant of Route 2
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8-(2,5-DIMETHOXYPHENYL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE

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